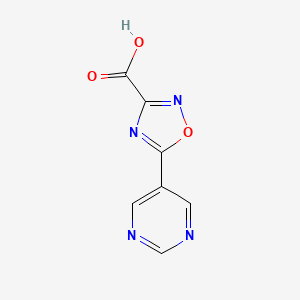
5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of pyrimidine and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is used to couple a pyrimidinyl boronic acid with an appropriate halogenated oxadiazole precursor.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can be carried out on the pyrimidine ring to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Antibacterial and Antifungal Agents: It has shown promising activity against various bacterial and fungal strains, making it a candidate for developing new antibiotics.
Biological Studies: The compound is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares the pyrimidine ring but has a different fused ring system, leading to distinct biological activities.
Pyrimido[1,2-a]benzimidazole: Another heterocyclic compound with a pyrimidine ring, known for its anticancer and antimicrobial properties.
Uniqueness
5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both pyrimidine and oxadiazole rings, which confer a combination of biological activities not commonly found in other compounds. This dual functionality makes it a versatile scaffold for drug development .
Propiedades
Fórmula molecular |
C7H4N4O3 |
|---|---|
Peso molecular |
192.13 g/mol |
Nombre IUPAC |
5-pyrimidin-5-yl-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H4N4O3/c12-7(13)5-10-6(14-11-5)4-1-8-3-9-2-4/h1-3H,(H,12,13) |
Clave InChI |
CLDREQMXGHUOHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=N1)C2=NC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13068529.png)
![9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid](/img/structure/B13068534.png)
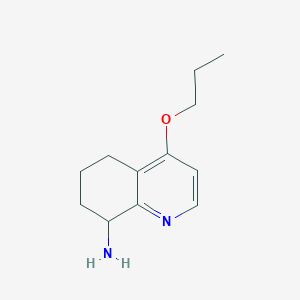

![[5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13068541.png)
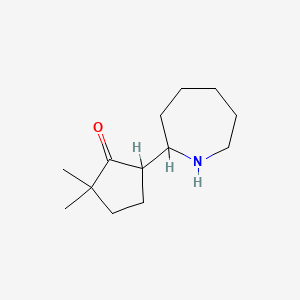
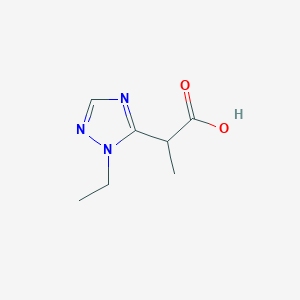
![1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide](/img/structure/B13068562.png)
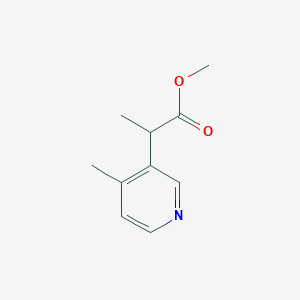
![1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B13068574.png)
![(13S,17R)-16-benzoyl-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13068577.png)
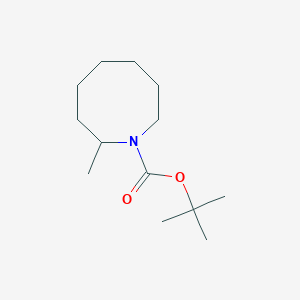
![2-(Bromomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane](/img/structure/B13068589.png)
![5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068597.png)
